methyl 3-[(diphenylacetyl)amino]benzoate
Description
Methyl 3-[(diphenylacetyl)amino]benzoate is a benzoate ester derivative featuring a diphenylacetyl group attached to the amino substituent at the 3-position of the benzoate ring. This analysis focuses on comparing these analogs to infer the behavior and characteristics of this compound.
Properties
IUPAC Name |
methyl 3-[(2,2-diphenylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-22(25)18-13-8-14-19(15-18)23-21(24)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZWGDLJSFJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 3-[(diphenylacetyl)amino]benzoate typically begins with commercially available starting materials such as methyl 3-aminobenzoate and diphenylacetyl chloride.
Reaction Conditions: The reaction involves the acylation of methyl 3-aminobenzoate with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-[(diphenylacetyl)amino]benzoate can undergo oxidation reactions, particularly at the benzylic positions of the diphenylacetyl group.
Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.
Substitution: The amino group on the benzoate ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 3-[(diphenylacetyl)amino]benzoate can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Pharmaceuticals: This compound could be explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Biochemical Research: It may be used in studies involving enzyme inhibition or receptor binding.
Industry:
Materials Science: this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-[(diphenylacetyl)amino]benzoate would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The diphenylacetyl group could play a role in binding to hydrophobic pockets, while the amino group might form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Key Compounds:
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)
- 1,1-Dimethylethyl 3-[[4-(4-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (8f)
- 1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (8e)
Structural Impact :
- Electron-withdrawing groups (e.g., formyl in 5k) enhance reactivity in subsequent functionalization.
Chlorophenoxy-Triazine Benzoates
Key Compounds :
- Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
- Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
- Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
| Property | 4-Cl Isomer | 3-Cl Isomer | 2-Cl Isomer |
|---|---|---|---|
| Chlorine Position | Para | Meta | Ortho |
| Electronic Effects | Strong EWG | Moderate EWG | Steric Hindrance |
| Reactivity | Highest | Intermediate | Lowest |
Key Findings :
- Para-chloro substituents maximize electron-withdrawing effects, accelerating electrophilic reactions.
- Ortho-chloro groups introduce steric hindrance, reducing reaction rates but improving thermal stability.
Heterocyclic Benzoate Derivatives
Key Compounds:
- Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b)
- Methyl 3-[(6-bromoindol-1-yl)methyl]benzoate
Structural Influence :
- Pyrazole derivatives (e.g., 4b) exhibit planar heterocyclic cores, facilitating π-π stacking in biological targets.
Fluorinated and Quinoline Derivatives
Key Compounds:
- Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate
- Methyl 3-[(2,6-dimethylquinolin-4-yl)amino]benzoate
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
